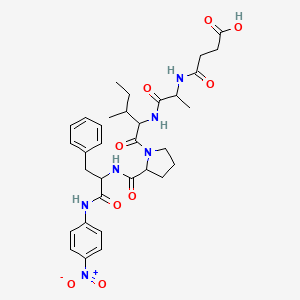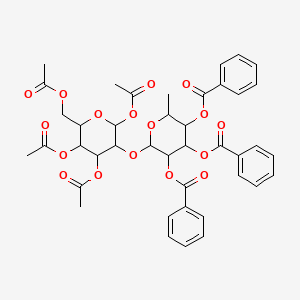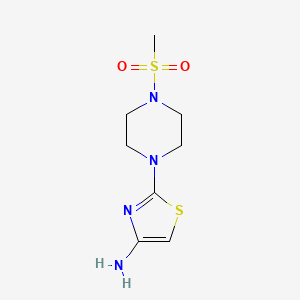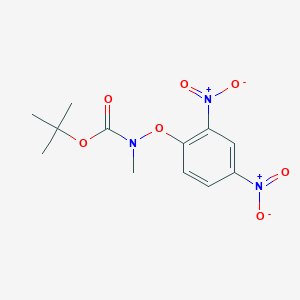![molecular formula C36H23EuF9N2O6S3 B12326110 1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii](/img/structure/B12326110.png)
1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii) is a coordination compound that features europium(iii) as the central metal ion. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications. The compound’s structure includes 1,10-phenanthroline and 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato ligands, which coordinate with the europium ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii) typically involves the reaction of europium(iii) chloride with 1,10-phenanthroline and 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione in a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete coordination of the ligands to the europium ion. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as filtration, washing, and drying to obtain the final crystalline product .
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo ligand exchange reactions where one or more of the coordinated ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The europium ion in the compound can participate in redox reactions, although these are less common due to the stability of the europium(iii) oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other bidentate or tridentate ligands that can replace the existing ligands under mild conditions.
Oxidation-Reduction Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the substituting ligands or the redox conditions applied. For example, substitution reactions may yield new europium complexes with different ligands, while redox reactions may result in the formation of europium(ii) or europium(iv) species .
Applications De Recherche Scientifique
1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii) has a wide range of applications in scientific research:
Chemistry: Used as a luminescent probe in analytical chemistry for detecting various analytes.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other luminescent devices.
Mécanisme D'action
The luminescent properties of 1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii) are primarily due to the europium ion’s ability to emit light upon excitation. The mechanism involves the absorption of energy by the ligands, followed by energy transfer to the europium ion, which then emits light as it returns to its ground state.
Comparaison Avec Des Composés Similaires
Similar Compounds
Europium(iii) tris(acetylacetonate): Another luminescent europium complex with similar applications in luminescent devices and bioimaging.
Europium(iii) tris(dibenzoylmethane): Known for its strong luminescence and used in similar applications as the title compound.
Europium(iii) tris(thenoyltrifluoroacetonate): A widely studied europium complex with applications in analytical chemistry and materials science.
Uniqueness
1,10-Phenanthroline)tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato]europium(iii) is unique due to the presence of both 1,10-phenanthroline and 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato ligands, which enhance its luminescent properties and make it suitable for a broader range of applications compared to other europium complexes .
Propriétés
Formule moléculaire |
C36H23EuF9N2O6S3 |
|---|---|
Poids moléculaire |
998.7 g/mol |
Nom IUPAC |
europium;1,10-phenanthroline;(Z)-4,4,4-trifluoro-3-hydroxy-1-thiophen-2-ylbut-2-en-1-one |
InChI |
InChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,13H;/b;3*7-4-; |
Clé InChI |
TZMUIUOWVAGEIF-QSDLRBNBSA-N |
SMILES isomérique |
C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.C1=CSC(=C1)C(=O)/C=C(\O)/C(F)(F)F.[Eu] |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.C1=CSC(=C1)C(=O)C=C(C(F)(F)F)O.[Eu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)
![1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12326039.png)

![Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-](/img/structure/B12326047.png)
![DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-](/img/structure/B12326048.png)


![(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326056.png)
![(7Z)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12326077.png)


![(2S)-2-amino-3-{1-[(4-methylphenyl)diphenylmethyl]-1H-imidazol-4-yl}propanoic acid](/img/structure/B12326089.png)

